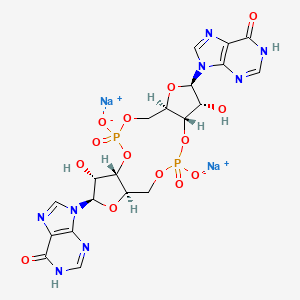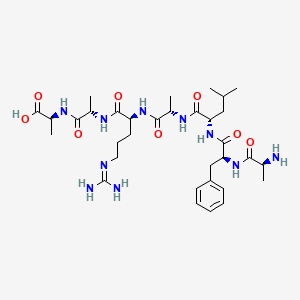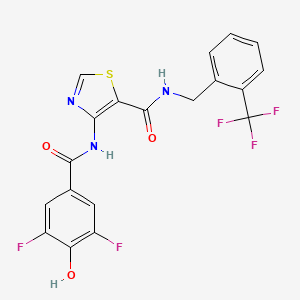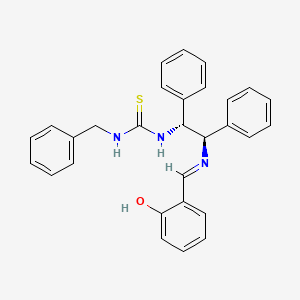
(-)-Afzelechin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Afzelechin: is a flavan-3-ol, a type of flavonoid, which is a class of polyphenolic compounds. It is naturally found in various plants, including tea leaves, cocoa, and certain fruits. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Afzelechin typically involves the reduction of flavanone precursors. One common method is the catalytic hydrogenation of flavanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as tea leaves and cocoa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving the use of microorganisms to biosynthesize this compound from simpler precursors are also being explored.
化学反応の分析
Types of Reactions: (-)-Afzelechin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its precursor flavanone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C as mentioned earlier.
Substitution: Reagents such as acetic anhydride (for acetylation) or methyl iodide (for methylation) are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Flavanone.
Substitution: Acetylated or methylated derivatives of this compound.
科学的研究の応用
Chemistry: In chemistry, (-)-Afzelechin is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study the behavior of flavonoids in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. It is also studied for its role in modulating enzyme activities and signaling pathways in cells.
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant properties are believed to contribute to its protective effects against oxidative stress-related conditions.
Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in the cosmetic industry for its skin-protective and anti-aging properties.
作用機序
The mechanism of action of (-)-Afzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling proteins, to exert its effects. For example, it can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and modulate signaling pathways related to inflammation and cell survival.
類似化合物との比較
Catechin: Another flavan-3-ol with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Gallocatechin: A flavan-3-ol with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness: (-)-Afzelechin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its distinct antioxidant profile and potential health benefits make it a valuable compound for research and industrial applications.
特性
分子式 |
C15H14O5 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1 |
InChIキー |
RSYUFYQTACJFML-HIFRSBDPSA-N |
異性体SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)










![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)

